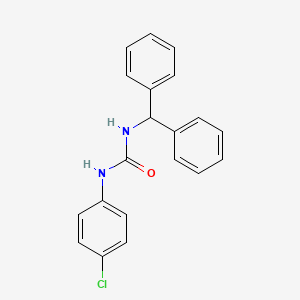

1-Benzhydryl-3-(4-chlorophenyl)urea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzhydryl-3-(4-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O/c21-17-11-13-18(14-12-17)22-20(24)23-19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19H,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJAIBMMAFVVNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Benzhydryl 3 4 Chlorophenyl Urea

Established Synthetic Pathways

The foundational methods for synthesizing 1-Benzhydryl-3-(4-chlorophenyl)urea rely on robust and well-documented chemical reactions. These pathways are prized for their reliability and are central to the production of various urea (B33335) derivatives.

Isocyanate-Amine Condensation Reactions

The most conventional and direct route to synthesizing this compound is through the condensation reaction between an amine and an isocyanate. nih.govacs.org This reaction involves the nucleophilic addition of benzhydrylamine to the electrophilic carbon of 4-chlorophenyl isocyanate. nih.gov This method is highly efficient for creating both symmetrical and unsymmetrical ureas. nih.gov The reaction between amines and isocyanates is generally faster and more reactive compared to the reaction of isocyanates with alcohols. researchgate.net

The general mechanism involves the primary amine's nitrogen atom attacking the carbonyl carbon of the isocyanate group. This forms a zwitterionic intermediate which then undergoes a rapid proton transfer to yield the stable urea product. This process is often spontaneous and can be carried out under mild conditions. nih.gov

Microwave-Assisted Synthesis of Arylurea Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. ucl.ac.be In the context of arylurea synthesis, microwave irradiation offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles. ucl.ac.beucl.ac.be

One study demonstrated that while 1-benzhydryl-3-phenylurea derivatives could be formed under classical reflux conditions, the reaction was approximately 40 times faster when conducted using microwave irradiation. ucl.ac.be This acceleration is attributed to the efficient and direct heating of the solvent and reactants by microwaves, rather than a specific "microwave effect". ucl.ac.be The use of microwave technology is compatible with a variety of substrates and can be performed in both open and closed vessel systems. ucl.ac.bebeilstein-journals.org For instance, the synthesis of monosubstituted ureas from amines and potassium cyanate (B1221674) was achieved in good to excellent yields within 15 minutes using microwave irradiation at 120°C in water. chemistryviews.org

| Method | Reaction Time | Yield | Notes |

| Conventional Heating | 4 hours | Slightly lower than MW | Proves reaction is not microwave-dependent. ucl.ac.be |

| Microwave-Assisted | 5.5 minutes | Good to Excellent | Approx. 40x faster than conventional heating. ucl.ac.be |

Solvent Systems and Catalytic Conditions for Urea Bond Formation

The choice of solvent and the presence of a catalyst can significantly influence the outcome of urea synthesis. While the reaction between a primary amine and an isocyanate often proceeds without a catalyst, the reaction conditions can be optimized for efficiency and yield. researchgate.net

In some cases, catalysts are employed to facilitate the reaction, particularly when less reactive starting materials are used or when forming the isocyanate in situ. For instance, the synthesis of ureas from amines and carbon dioxide can be catalyzed by cesium-based catalysts. rsc.org Other approaches have utilized ruthenium-phosphine complexes for the synthesis of urea from formamide. google.com However, for the direct condensation of benzhydrylamine and 4-chlorophenyl isocyanate, the reaction is typically efficient enough to not require catalytic intervention.

Advanced Synthetic Strategies and Novel Approaches

Modern synthetic chemistry is increasingly focused on developing methods that are not only efficient but also environmentally benign and capable of producing specific stereoisomers.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net In urea synthesis, this often involves finding alternatives to toxic reagents like phosgene (B1210022), which is traditionally used to produce isocyanates. nih.govuniversiteitleiden.nl

Key green approaches applicable to the synthesis of this compound include:

Phosgene-Free Isocyanate Generation: Developing routes to 4-chlorophenyl isocyanate that avoid phosgene is a primary goal. researchgate.net Methods like the Curtius, Hofmann, or Lossen rearrangements can produce isocyanates from carboxylic acids or amides, though these may involve other hazardous reagents. researchgate.net A greener alternative involves the reaction of amines with carbon dioxide, a non-toxic and abundant C1 source, to form carbamic acids, which can then be dehydrated to isocyanates. acs.orgbeilstein-journals.org

Use of Greener Solvents: Replacing volatile organic compounds (VOCs) with more environmentally friendly solvents is another key aspect. organic-chemistry.org Research has explored the use of water, ionic liquids, or deep eutectic solvents for urea synthesis. nih.govorganic-chemistry.orgacs.org An "on-water" reaction of isocyanates with amines has been shown to be a facile and sustainable method for producing unsymmetrical ureas, with simple product isolation via filtration. organic-chemistry.org

Energy Efficiency: As discussed, microwave-assisted synthesis is a prime example of improving energy efficiency by significantly reducing reaction times and, consequently, energy consumption compared to conventional heating methods. ucl.ac.befrontiersin.org

Development of Asymmetric Synthetic Routes for Related Compounds

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is of high importance in fields like medicinal chemistry where different enantiomers of a chiral molecule can have vastly different biological effects. nih.govnih.gov While this compound itself is achiral, the benzhydryl amine precursor can be a target for asymmetric synthesis if the two phenyl rings are substituted differently, or if chirality is desired in related structures. acs.org

The development of asymmetric methods for creating chiral amines or ureas is an active area of research. acs.org Strategies include:

Use of Chiral Catalysts: Chiral metal complexes or organocatalysts can be used to induce stereoselectivity in a reaction, producing an optically active product from an achiral precursor. nih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. nih.gov

Kinetic Resolution: This process involves the resolution of a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer than the other.

These asymmetric strategies are vital for synthesizing specific stereoisomers of related benzhydryl urea compounds, allowing for the exploration of structure-activity relationships in chiral environments. nih.govrsc.org

Functional Group Interconversions for Scaffold Diversification

The structure of this compound contains several functional groups, including the urea linkage, the chloro-substituted phenyl ring, and the benzhydryl group, which can be chemically altered to diversify the molecular scaffold. Functional group interconversion involves the transformation of one functional group into another. For instance, the carbonyl group of the urea moiety is a target for reduction reactions. Using powerful reducing agents, it is chemically feasible to convert the C=O group into a methylene (B1212753) group (CH₂), which would transform the urea into a diamine derivative, fundamentally altering the electronic and structural properties of the linker.

Another potential site for interconversion is the chloro-substituent on the phenyl ring. While typically robust, the chlorine atom can undergo nucleophilic aromatic substitution under specific, often harsh, conditions or through metal-catalyzed cross-coupling reactions. These transformations could replace the chlorine with other functional groups like amines, ethers, or cyano groups, thereby providing a diverse array of derivatives.

Preparation of Analogues and Derivatives of this compound

The synthesis of analogues of this compound is a primary strategy for exploring the chemical space around this core structure. Modifications typically target one of the three main components of the molecule: the benzhydryl group, the chlorophenyl ring, or the urea linker.

Strategies for Benzhydryl Moiety Modification

The benzhydryl moiety, consisting of two phenyl rings attached to a single carbon, offers multiple sites for modification. A common strategy involves introducing substituents onto one or both of its phenyl rings. This is often achieved by starting with a substituted benzhydryl derivative before the urea linkage is formed. For example, a chlorinated benzhydryl amine can be used as a precursor. The synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine, a related benzhydryl compound, involves the reaction of anhydrous piperazine (B1678402) with 1-chloro-4-(chloro-phenyl-methyl)-benzene. chemicalbook.com This highlights a method where a pre-functionalized benzhydryl halide is coupled with a nitrogen-containing nucleophile.

Analogously, to create derivatives of this compound, one could start with a substituted benzhydrylamine and react it with 4-chlorophenyl isocyanate. Substituents can be varied to include alkyl, alkoxy, or additional halide groups on the phenyl rings of the benzhydryl portion.

Table 1: Examples of Benzhydryl Moiety Modifications

| Starting Material 1 | Starting Material 2 | Resulting Derivative Class |

|---|---|---|

| Substituted Benzhydrylamine | 4-Chlorophenyl Isocyanate | N-(Substituted benzhydryl)-N'-(4-chlorophenyl)urea |

Derivatization of the Chlorophenyl Ring

The 4-chlorophenyl ring is another key site for derivatization. Introducing additional substituents to this ring can significantly alter the electronic properties of the molecule. Research on similar urea-based compounds has shown that adding substituents to the phenyl ring is a viable strategy for creating analogues. For instance, in the development of 3-(4-chlorophenyl)-1-(phenethyl)urea analogues, various substituents such as fluorine, chlorine, and methyl groups were introduced. nih.gov A common synthetic route involves the reaction of a substituted aniline (B41778) with an appropriate isocyanate. nih.gov

For this compound, this would involve reacting benzhydrylamine with a di- or tri-substituted phenyl isocyanate. An example of such a modification is seen in the compound 1-(4-Chlorophenyl)-3-(3,4-dichlorophenyl)urea, which features an additional chlorine atom on the phenyl ring. bldpharm.com This demonstrates that further halogenation is a possible derivatization pathway.

Table 2: Examples of Chlorophenyl Ring Derivatizations

| Starting Material 1 | Starting Material 2 | Resulting Derivative Class |

|---|---|---|

| Benzhydrylamine | Substituted Phenyl Isocyanate (e.g., 3,4-dichlorophenyl isocyanate) | 1-Benzhydryl-3-(substituted-phenyl)urea |

Modifications of the Urea Linkage (e.g., Thiourea (B124793) Analogues)

Replacing the oxygen atom of the urea's carbonyl group with a sulfur atom yields a thiourea analogue. These derivatives are of significant interest due to their different hydrogen bonding capabilities and coordination properties. uzh.ch The synthesis of N,N'-disubstituted thioureas is generally achieved by reacting an amine with an isothiocyanate.

To prepare the thiourea analogue of this compound, one would react benzhydrylamine with 4-chlorophenyl isothiocyanate. A general method for preparing related N-(p-chlorophenyl)-N'-benzoyl thiourea involves reacting p-chloroaniline with benzoyl isothiocyanate. The isothiocyanate itself can be prepared from the corresponding acyl chloride and a thiocyanate (B1210189) salt. uzh.ch This synthetic strategy is directly applicable to the creation of 1-benzhydryl-3-(4-chlorophenyl)thiourea (B11079515) and its derivatives. The resulting thiourea compounds possess a C=S bond instead of a C=O bond, which can lead to distinct chemical and physical properties. nih.govresearchgate.net

Table 3: Synthesis of Thiourea Analogues

| Reactant A | Reactant B | Product |

|---|---|---|

| Benzhydrylamine | 4-Chlorophenyl isothiocyanate | 1-Benzhydryl-3-(4-chlorophenyl)thiourea |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of organic chemistry for determining the precise arrangement of atoms within a molecule.

¹H-NMR: This technique identifies the chemical environment of hydrogen atoms (protons). For a compound like 1-Benzhydryl-3-(4-chlorophenyl)urea, one would expect to observe distinct signals for the protons on the benzhydryl group, the chlorophenyl ring, and the urea (B33335) (-NH) functionalities. The integration of these signals would correspond to the number of protons in each unique environment, and their splitting patterns would provide information about adjacent protons.

¹³C-NMR: This method probes the carbon skeleton of the molecule. A ¹³C-NMR spectrum of this compound would show distinct peaks for each unique carbon atom, including the carbonyl carbon of the urea group, the carbons of the two phenyl rings of the benzhydryl moiety, and the carbons of the chlorophenyl ring.

While ¹H-NMR and ¹³C-NMR data are available for structurally similar compounds, such as 1-benzyl-3-(o-chlorophenyl)urea and various benzohydrazide (B10538) derivatives, specific chemical shift values (δ) and coupling constants (J) for this compound are not documented in the searched scientific literature. researchgate.netspectrabase.com

Table 1: Predicted ¹H-NMR and ¹³C-NMR Data for this compound

| Technique | Predicted Chemical Shifts (ppm) |

| ¹H-NMR | Aromatic protons (phenyl and chlorophenyl groups), methine proton (benzhydryl), and NH protons (urea). |

| ¹³C-NMR | Carbonyl carbon, aromatic carbons, and methine carbon. |

Note: This table represents predicted data based on the general chemical structure. Actual experimental data is not available in the searched sources.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the urea group, the C=O (carbonyl) stretching of the urea, and C-H and C=C stretching vibrations from the aromatic rings. While IR data for related compounds like 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea show characteristic peaks for the urea C=O and N-H bonds, specific wavenumber data for this compound is not available.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Urea) | 3300-3500 |

| C-H Stretch (Aromatic) | 3000-3100 |

| C=O Stretch (Urea) | 1630-1680 |

| N-H Bend (Urea) | 1515-1550 |

| C=C Stretch (Aromatic) | 1450-1600 |

| C-Cl Stretch | 600-800 |

Note: This table is based on typical IR absorption ranges for the indicated functional groups. Specific experimental peak values for the target compound are not available.

Mass Spectrometry (MS, HRMS, LC-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise molecular weight, allowing for the determination of the elemental composition. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are used to analyze compounds in complex mixtures.

For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the urea linkage, yielding characteristic fragment ions. While predicted collision cross-section data from PubChemLite exists for the related 1-benzyl-3-(4-chlorophenyl)urea, no experimental mass spectrometry data for this compound has been found. uni.lu

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating the components of a mixture and for assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Compound Purity

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying each component in a mixture. It is widely used to determine the purity of a synthesized compound. A typical HPLC analysis of this compound would involve injecting a solution of the compound onto a column (e.g., a C18 column) and eluting it with a suitable mobile phase. The purity would be determined by the area of the peak corresponding to the compound relative to the total area of all peaks in the chromatogram. While HPLC methods have been developed for related chlorophenyl urea compounds, specific conditions such as the column type, mobile phase composition, flow rate, and retention time for this compound are not reported in the available literature. bldpharm.comcalpaclab.com

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance. In the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of conditions (stationary phase and mobile phase). The monitoring of reactions involving urea derivatives by TLC is a common practice in synthetic chemistry. mdpi.com However, specific Rf values for this compound are not available.

X-ray Crystallography for Solid-State Structural Analysis

Determination of Molecular Conformation and Dihedral Angles

The molecular conformation of this compound is largely defined by the rotational freedom around several key single bonds, resulting in specific dihedral angles between the planar phenyl rings and the central urea moiety. In analogous structures, such as 1-(2-chlorophenyl)-3-(p-tolyl)urea, the dihedral angle between the chlorophenyl group and the urea group has been observed to be approximately 51.1°. researchgate.net A similar twist would be expected in this compound to minimize steric hindrance between the bulky benzhydryl group and the chlorophenyl ring.

The relative orientation of the two phenyl rings of the benzhydryl group and their orientation with respect to the urea backbone are also critical conformational parameters. It is anticipated that the molecule adopts a conformation that balances electronic effects and steric repulsion to achieve a low-energy state in the crystal.

Table 1: Expected Dihedral Angles in this compound Based on Analogous Structures

| Dihedral Angle | Expected Value (°) |

| Chlorophenyl Ring vs. Urea Plane | ~50-60 |

| Phenyl Ring 1 (Benzhydryl) vs. Urea Plane | Variable |

| Phenyl Ring 2 (Benzhydryl) vs. Urea Plane | Variable |

| Chlorophenyl Ring vs. Phenyl Ring 1 | Variable |

Note: The exact values for this compound would require experimental determination.

Analysis of Intermolecular Interactions and Packing Arrangements

In related urea derivatives, molecules often arrange themselves in a head-to-tail fashion, allowing for the formation of extensive hydrogen-bonded networks. The bulky benzhydryl group would likely play a significant role in the crystal packing, potentially leading to the formation of voids or channels within the crystal lattice. The chlorophenyl groups may also participate in weaker C-H···Cl interactions, further stabilizing the three-dimensional structure. nih.gov

Hydrogen Bonding Networks in Crystalline Structures

The urea functionality is a potent hydrogen bond donor (N-H) and acceptor (C=O), making it a key player in the formation of supramolecular assemblies. In the solid state, urea derivatives typically form robust hydrogen-bonded networks. mdpi.com For this compound, it is expected that the N-H groups of the urea bridge will form strong hydrogen bonds with the carbonyl oxygen of neighboring molecules.

Table 2: Potential Hydrogen Bonding Interactions in Crystalline this compound

| Donor | Acceptor | Interaction Type | Expected Distance (Å) |

| N-H (urea) | O=C (urea) | Intermolecular | ~2.0 - 2.2 |

| C-H (phenyl) | Cl | Intermolecular | >3.0 |

| C-H (phenyl) | O=C (urea) | Intermolecular | Variable |

Note: The existence and geometry of these interactions would need to be confirmed by experimental X-ray diffraction analysis.

Biological Activity and Molecular Mechanisms of 1 Benzhydryl 3 4 Chlorophenyl Urea and Analogues

Anticancer Potential and Cytotoxicity Studies

The anticancer properties of 1-Benzhydryl-3-(4-chlorophenyl)urea and its related compounds have been a subject of scientific investigation, with studies focusing on their effects on cancer cell viability and growth.

In vitro cytotoxicity assays are fundamental in the initial stages of anticancer drug discovery, providing insights into a compound's ability to kill or inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the trypan blue exclusion assay are two commonly employed methods for this purpose. researchgate.net

The MTT assay is a colorimetric test that measures the metabolic activity of cells, which is an indicator of cell viability. nih.gov In this assay, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells. This method is widely used to screen potential anticancer agents and determine their IC50 values, which represent the concentration of a drug that inhibits cell growth by 50%. nih.govnih.gov

The trypan blue dye exclusion assay provides a more direct measure of cell viability by assessing cell membrane integrity. Viable cells with intact membranes exclude the blue dye, while non-viable cells with compromised membranes take it up and appear blue. nih.gov This method allows for the enumeration of live and dead cells to determine the percentage of viable cells in a population. nih.gov For instance, a study on thiourea (B124793) derivatives utilized the trypan blue assay to assess the number of live cells and their viability after treatment. nih.gov

Both assays are crucial for evaluating the cytotoxic potential of compounds like this compound and its analogues, offering quantitative data on their effects on cancer cells. nih.gov

Research into the anticancer potential of urea (B33335) derivatives, including analogues of this compound, has involved testing against various human cancer cell lines. These studies aim to identify compounds with potent and selective activity.

For example, a series of 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives were synthesized and evaluated for their antiproliferative activities against several breast cancer cell lines, including the triple-negative breast cancer (TNBC) cell line MDA-MB-231. nih.gov Several of these compounds demonstrated excellent antiproliferative effects. nih.gov One representative compound from this series was found to induce apoptosis in T47D and MDA-MB-231 cells and significantly inhibit the migration of MDA-MB-231 cells. nih.gov

Similarly, other studies have focused on N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives. mdpi.com Seven compounds containing a 1-methylpiperidin-4-yl group showed significant activity against A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate) cancer cell lines, with minimal effect on the normal human liver cell line HL7702. mdpi.com Specifically, compounds 9b and 9d from this series exhibited strong activity against MCF7 and PC3 cell lines, with IC50 values below 3 μM. mdpi.com The structure-activity relationship studies indicated that the presence of an electron-withdrawing group, such as a trifluoromethyl group, on the benzene (B151609) ring enhanced the antiproliferative activity. mdpi.com

Furthermore, certain urea derivatives have been investigated for their inhibitory effects on key signaling pathways in cancer, such as the PI3K/Akt/mTOR and Hedgehog pathways, which are often associated with drug resistance and cancer migration in breast cancer. nih.govresearchgate.net The development of molecules that can simultaneously inhibit both pathways is a promising strategy. nih.govresearchgate.net

The table below summarizes the cytotoxic activity of selected urea derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| 1-(3-aryl-4-chlorophenyl)-3-(p-aryl)urea derivatives | MDA-MB-231, T47D (Breast) | Excellent antiproliferative activity, apoptosis induction, inhibition of migration. | nih.gov |

| N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives (9b , 9d ) | A549 (Lung), MCF7 (Breast), HCT116 (Colon), PC3 (Prostate) | Potent antiproliferative activity with IC50 < 3 μM for MCF7 and PC3. | mdpi.com |

| Thiourea derivatives (2 and 8 ) | SW620 (Metastatic Colon) | Diminished cell viability by 45-58%. | nih.gov |

| 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea analogues | HT-29 (Colorectal) | Selective inhibitory effects on cancer cell proliferation. |

The 1,3,4-oxadiazole (B1194373) ring is a significant scaffold in medicinal chemistry, known for its presence in compounds with diverse biological activities, including anticancer effects. researchgate.netnih.gov Derivatives of 1,3,4-oxadiazole have demonstrated potent anti-proliferative activity against various cancer cell lines, often exceeding the efficacy of reference drugs. researchgate.netnih.gov

These compounds exert their anticancer effects through various mechanisms, such as inhibiting growth factors, enzymes, and kinases. researchgate.netnih.gov For instance, some 1,3,4-oxadiazole derivatives have been identified as inhibitors of epidermal growth factor receptor (EGFR) and HER2 receptor tyrosine kinases, which are crucial in the development and progression of certain cancers. nih.gov Other derivatives have shown inhibitory activity against focal adhesion kinase (FAK), a key player in cell adhesion, proliferation, and migration. researchgate.net

Studies have reported the potent cytotoxicity of 1,3,4-oxadiazole derivatives against a range of cancer cell lines, including:

Breast cancer (MCF-7, MDA-MB-231): Some derivatives have shown stronger cytotoxic effects than the reference compound 5-fluorouracil. nih.govnih.gov

Liver cancer (HepG2, SMMC-7721): Certain derivatives have exhibited significant inhibitory activity. nih.gov

Lung cancer (A549): Anti-proliferative activity has been observed in this cell line. nih.gov

Colon cancer (HT-29): Some compounds have demonstrated notable cytotoxicity. nih.govsci-hub.se

The versatility of the 1,3,4-oxadiazole scaffold allows for structural modifications to enhance anticancer activity and selectivity, making it a promising area for the development of novel cancer therapies. researchgate.netnih.gov

Anti-Inflammatory Activities

Analogues of this compound have been synthesized and evaluated for their potential to combat inflammation.

A standard method for assessing the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema model in rats. researchgate.netnih.gov This in vivo model induces an acute inflammatory response characterized by swelling (edema) at the injection site. nih.gov The reduction in paw volume after treatment with a test compound, compared to a control group, indicates its anti-inflammatory potential. nih.gov

In one study, a series of novel 1-benzhydryl-piperazine urea derivatives were synthesized and evaluated for their anti-inflammatory activity using this model. researchgate.net The compounds were administered orally to rats thirty minutes before the injection of carrageenan into the sub-plantar region of the left hind paw. researchgate.net The paw volume was then measured at various intervals. researchgate.net

The results showed that several of the synthesized compounds exhibited significant anti-inflammatory activity. researchgate.net For instance, compound 1f demonstrated the highest inhibition of paw edema at 60.8%, while compound 1h , which has a dichloro substitution, showed a 57.5% inhibition. researchgate.net These effects were comparable to or even exceeded that of the standard anti-inflammatory drug, Nimesulide, which showed 53.4% inhibition after 5 hours. researchgate.net

The table below presents the percentage of edema inhibition for some of the tested 1-benzhydryl-piperazine urea derivatives.

| Compound | Maximum Inhibition (%) | Reference |

| 1f | 60.8 | researchgate.net |

| 1h | 57.5 | researchgate.net |

| Nimesulide (Reference) | 53.4 | researchgate.net |

This model provides a reliable primary screening for compounds with potential anti-inflammatory properties, paving the way for further investigation into their mechanisms of action. nih.govijpsonline.com

The anti-inflammatory effects of compounds are often mediated through their ability to modulate key inflammatory mediators and signaling pathways. The carrageenan-induced inflammatory response involves the release of various pro-inflammatory molecules, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These mediators contribute to the classic signs of inflammation. nih.gov

Research on the mechanisms of anti-inflammatory drugs has shown that their efficacy often lies in the inhibition of these pathways. For example, some agents reduce inflammation by decreasing the production of TNF-α and IL-1β, which in turn suppresses the expression of iNOS and COX-2. nih.gov The inhibition of these enzymes leads to a decrease in the production of nitric oxide (NO) and prostaglandins (B1171923) (like PGE2), both of which are potent inflammatory mediators. nih.gov

While direct studies on the modulation of these specific mediators by this compound were not found, the significant anti-inflammatory activity of its analogues in the carrageenan-induced paw edema model suggests that they likely interact with these inflammatory pathways. researchgate.net The infiltration of polymorphonuclear leukocytes to the site of inflammation is another critical aspect of the inflammatory cascade, and effective anti-inflammatory compounds can reduce this cellular migration. nih.gov Further research is needed to elucidate the precise molecular targets and pathways through which this compound and its derivatives exert their anti-inflammatory effects.

Dual Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibitory Potentials of Analogues

Analogues of this compound have been investigated for their potential as dual inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are key players in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes. nih.gov Dual inhibition is a promising strategy for developing anti-inflammatory agents with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target COX enzymes. nih.govpsu.edu

Research into benzhydrylpiperazine-based analogues has shown promising results. For instance, a compound with a 4-chloro substitution on the terminal phenyl ring demonstrated potent inhibition of both COX-2 and 5-LOX, with IC₅₀ values of 0.25 ± 0.03 μM and 7.87 ± 0.33 μM, respectively. rsc.org This dual inhibitory action surpassed that of the standard drugs celecoxib (B62257) (COX-2 inhibitor) and zileuton (B1683628) (5-LOX inhibitor). rsc.org Furthermore, studies on other urea derivatives have identified compounds with dual COX-2 and 5-LOX inhibitory activity. mdpi.comnih.gov These findings highlight the potential of structural analogues of this compound to act as dual inhibitors of key inflammatory enzymes.

Table 1: COX and LOX Inhibitory Activity of a Benzhydrylpiperazine Analogue

| Compound | Target Enzyme | IC₅₀ (μM) |

|---|---|---|

| Analogue with 4-Cl substitution | COX-2 | 0.25 ± 0.03 |

| 5-LOX | 7.87 ± 0.33 | |

| Celecoxib (Standard) | COX-2 | 0.36 ± 0.023 |

| Zileuton (Standard) | 5-LOX | 14.29 ± 0.173 |

Neurological and Central Nervous System (CNS) Activities

The anticonvulsant potential of compounds structurally related to this compound has been evaluated in various animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests. nih.govnih.gov These models are standard in the early identification of potential anticonvulsant drugs. psu.edunih.govcapes.gov.br While specific data for this compound is not extensively detailed in the provided search results, the broader class of benzhydryl ureides has demonstrated significant anticonvulsant effects. mdpi.com For example, certain 1,2,4-triazole-3-thione derivatives, which share some structural similarities, have shown efficacy in the MES and 6Hz seizure models, suggesting a potential for this chemical space in anticonvulsant research. mdpi.com The activity of these compounds is often linked to their interaction with voltage-gated sodium channels. mdpi.com

This compound and its analogues have been identified as negative allosteric modulators (NAMs) of the cannabinoid type-1 (CB1) receptor. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's response to endogenous or exogenous ligands. nih.gov This mechanism offers a novel approach to modulating CB1 receptor activity, which may provide a more nuanced therapeutic effect with a reduced risk of the side effects associated with direct agonists or antagonists. nih.gov

The interaction of this compound analogues with the CB1 receptor has been characterized using various in vitro assays, including the [³⁵S]-GTPγS binding assay. This assay measures the activation of G-proteins coupled to the receptor, providing an indication of the functional activity of a compound. Analogues of this compound have been evaluated for their ability to modulate agonist-stimulated [³⁵S]-GTPγS binding. nih.gov These studies have helped to elucidate the structure-activity relationships (SAR) for this class of compounds, showing that substitutions on the phenethyl group can significantly influence potency at the CB1 receptor. nih.gov For instance, substitutions at the 3-position of the phenyl ring, such as with chlorine, fluorine, or a methyl group, were found to enhance CB1 potency. nih.gov

Calcium mobilization and cyclic adenosine (B11128) monophosphate (cAMP) assays are additional methods used to characterize the activity of compounds at the CB1 receptor. nih.gov In cells engineered to express the CB1 receptor, its activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Allosteric modulators can influence this response. Similarly, calcium mobilization assays, often employing promiscuous G-proteins, can be used to detect changes in intracellular calcium levels following receptor activation. nih.gov

Studies on analogues of this compound have utilized these assays to determine their potency as CB1 NAMs. nih.gov The results from these assays have generally shown a good correlation with the data from [³⁵S]-GTPγS binding assays, although potencies can vary between assay types. nih.gov For example, a 3-chloro analogue demonstrated potent activity in calcium mobilization, cAMP, and GTPγS assays. nih.gov

Table 2: Potency of this compound Analogues in CB1 Receptor Assays

| Analogue Substitution | Calcium Mobilization (pIC₅₀) |

|---|---|

| Unsubstituted | 6.73 |

| 4-N-piperidinyl | 6.04 |

| 4-N,N-dimethylamino | 6.59 |

| 3-methyl | 7.38 |

| 4-methyl | 6.87 |

| 3,4-dimethyl | 7.32 |

| 3,5-dimethyl | 7.54 |

The in vivo effects of this compound analogues have been investigated in animal models of behavior. Specifically, a 3-chloro analogue, RTICBM-189, was shown to significantly and selectively attenuate the reinstatement of cocaine-seeking behavior in rats. nih.gov This effect was observed without altering general locomotion, suggesting a specific modulatory effect on the neural circuits involved in addiction-related behaviors. nih.gov These findings highlight the therapeutic potential of CB1 receptor negative allosteric modulators in the context of substance use disorders. nih.gov

General CNS Depressant and Sedative-Hypnotic Activities of Related Compounds

Urea derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, certain aryl urea compounds have demonstrated central nervous system (CNS) depressant and sedative-hypnotic effects. CNS depressants are substances that can slow down brain activity, producing effects such as sedation (relief of anxiety) or hypnosis (induction of sleep). mhmedical.comcsuohio.eduksu.edu.sa

A study involving newly synthesized 1-(4-substituted-phenyl)-3-(4-oxo-2-phenyl/ethyl-4H-quinazolin-3-yl)-urea derivatives revealed potent CNS depressant activities. nih.gov When administered to mice, nearly all the synthesized compounds caused a greater than 50% decrease in locomotor activity. nih.gov Furthermore, these compounds exhibited significant CNS depressant effects in the forced swim test, as indicated by an increased immobility time. nih.gov This suggests that the urea scaffold, in combination with specific substituents, can be a key structural feature for inducing CNS depression.

The sedative-hypnotic properties of urea derivatives are often attributed to their interaction with neurotransmitter systems in the brain. For instance, some compounds act as agonists at benzodiazepine (B76468) (BZD) binding sites on GABA-A receptors, enhancing the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.gov This leads to a decrease in neuronal excitability, resulting in sedative and hypnotic effects. nih.gov While a wide range of chemical structures can elicit sedative-hypnotic effects, including barbiturates and benzodiazepines, urea derivatives represent a distinct chemical class with the potential for similar activities. mhmedical.com

Other Biological Activities of Aryl Ureas (Relevance to the Compound)

The aryl urea functional group is a versatile scaffold found in numerous compounds with a wide array of biological applications. researchgate.netnih.gov This relevance extends to the potential activities of this compound.

The emergence of antimicrobial resistance has driven the search for new classes of antibacterial agents. researchgate.net Aryl urea derivatives have shown considerable promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. uea.ac.ukresearchgate.netnih.govnih.gov

For instance, a series of N-alkyl substituted urea derivatives demonstrated potent antimicrobial activities. researchgate.net Specifically, compounds with a fluoro substituent on the phenyl ring were effective against both bacteria and fungi. researchgate.net In another study, certain phenyl-substituted urea derivatives were active against Staphylococcus aureus and Escherichia coli. uea.ac.uknih.gov Notably, derivatives containing a 3,5-dichlorophenyl group showed significant activity against a carbapenemase-producing strain of Klebsiella pneumoniae and a multidrug-resistant strain of E. coli. uea.ac.uknih.govuea.ac.uk The simplicity of synthesizing these compounds, combined with their potency, makes them attractive candidates for further investigation. uea.ac.uknih.govuea.ac.uk

Research has also highlighted the antifungal properties of urea derivatives. researchgate.net Some compounds have been identified as active antifungal agents, contributing to their potential as broad-spectrum antimicrobial treatments. researchgate.net The mechanism of action for some of these compounds involves the inhibition of essential bacterial enzymes. nih.gov

Table 1: Antimicrobial Activity of Selected Aryl Urea Derivatives

| Compound/Derivative | Target Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| N-alkyl substituted ureas (with fluoro substituent) | Gram-positive and Gram-negative bacteria, Fungi | Potent antimicrobial activities | researchgate.net |

| Phenyl-substituted ureas (7b, 11b, 67d) | Klebsiella pneumoniae (carbapenemase-producing) | MIC values of 100, 50, and 72 µM, respectively | uea.ac.uknih.govuea.ac.uk |

| Phenyl-substituted ureas (7b, 11b, 67d) | E. coli (multidrug-resistant) | MIC values of 100, 50, and 36 µM, respectively | uea.ac.uknih.govuea.ac.uk |

| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea (3l) | Acinetobacter baumannii | 94.5% growth inhibition | nih.gov |

| Diarylureas (11 and 12) | Proteus mirabilis | Zone of inhibition of 23 and 24 mm, respectively | nih.gov |

| Diarylurea (PK150) | Staphylococcus aureus | MIC value of 0.3 µM | nih.gov |

Several studies have explored the potential of aryl urea derivatives as antidepressant agents. researchgate.netresearchgate.net In one such study, a series of N-nitrophenyl-N'-(alkyl/aryl)urea derivatives were synthesized and evaluated for their antidepressant activity in vivo using the tail suspension test. One compound, N-(4-Nitrophenyl)-N'-(1'-phenylethyl)urea, demonstrated a remarkable 89.83% antidepressant activity, which was significantly higher than the standard drug, phenelzine. Other compounds in the same series also showed activity levels greater than the standard.

The mechanism of antidepressant action for these compounds is an area of ongoing research, but it is hypothesized that they may interact with various targets in the central nervous system involved in mood regulation. nih.gov For example, some antidepressant compounds are known to affect the levels of neurotransmitters like serotonin (B10506) (5-HT). nih.gov The structural diversity of aryl urea derivatives allows for the fine-tuning of their pharmacological properties to potentially develop more effective antidepressant drugs. researchgate.net

Table 2: Antidepressant Activity of Selected Aryl Urea Derivatives

| Compound/Derivative | Test Model | Activity | Reference(s) |

|---|---|---|---|

| N-(4-Nitrophenyl)-N'-(1'-phenylethyl)urea | Tail Suspension Test | 89.83% antidepressant activity | researchgate.net |

| Other N-nitrophenyl-N'-(alkyl/aryl)ureas (compounds 18-22) | Tail Suspension Test | 36% to 59% antidepressant activity | |

| 5-[4-(trifluoromethyl)phenyl]-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine (4i) | Forced Swim Test | Reduced immobility time by 55.33% compared to control | nih.gov |

The urea functional group is a key component in the design of inhibitors targeting the human immunodeficiency virus (HIV)-1 protease, a critical enzyme for viral replication. nih.gov Nonpeptide cyclic ureas have been rationally designed to be potent inhibitors of this enzyme. nih.gov A key feature of these inhibitors is the cyclic urea carbonyl oxygen, which mimics the hydrogen-bonding interactions of a crucial structural water molecule within the enzyme's active site. nih.govacs.org This was confirmed by X-ray crystallography, which showed the successful displacement and mimicry of this water molecule. nih.gov

The design of these inhibitors has led to compounds with high oral bioavailability and selectivity. nih.gov For example, DMP450, a cyclic urea-based inhibitor, has demonstrated broad-spectrum activity against multidrug-resistant HIV-1 variants. nih.gov The conformationally locked cyclic core of these inhibitors allows for optimal interactions within the various subsites of the HIV-1 protease active site. nih.gov The development of these urea-based inhibitors represents a significant advancement in the search for effective antiretroviral therapies. exlibrisgroup.com

While direct studies on the anti-ischaemic activity of this compound are not specified, the broader class of urea derivatives has been investigated for various cardiovascular effects. The structural features of aryl ureas allow for diverse biological interactions, and it is plausible that some derivatives could exhibit protective effects against ischaemia, a condition characterized by restricted blood flow to tissues. Further research in this area would be necessary to establish any direct anti-ischaemic properties of this specific compound or its close analogues.

Structure Activity Relationship Sar Studies of 1 Benzhydryl 3 4 Chlorophenyl Urea Analogues

Impact of Substituent Electronic Properties and Size on Activity

The electronic nature and steric bulk of substituents on the aromatic rings are determinant factors for the activity of these compounds. Modifications to either the benzhydryl or the phenyl portion of the molecule can dramatically alter its biological effects.

Systematic substitution on the aromatic rings has been a key strategy to probe the SAR of urea-based compounds. Studies on related scaffolds, such as 3-(4-chlorophenyl)-1-(phenethyl)urea analogues, provide valuable insights that are applicable to the benzhydryl series. Research indicates a preference for electron-withdrawing groups at specific positions. nih.gov For instance, the introduction of halogen atoms or a trifluoromethyl group at the 3-position of the phenethyl ring (analogous to one of the phenyl rings of the benzhydryl group) afforded enhanced potency in CB1 receptor modulation assays. nih.gov In contrast, substitutions at the 4-position generally resulted in less potent compounds. nih.gov

The following table illustrates the impact of substituting the phenethyl group in 3-(4-chlorophenyl)-1-(phenethyl)urea analogues on their potency as CB1 receptor allosteric modulators.

| Compound | Substituent on Phenethyl Ring | Position | Potency (pIC50) |

|---|---|---|---|

| Unsubstituted | -H | - | 6.83 |

| 25 | -Br | 3 | 7.49 |

| 26 | -Br | 4 | 6.83 |

| 28 | -F | 3 | 7.54 |

| 31 | -Cl | 3 | 7.54 |

| 34 | -CF3 | 3 | 7.54 |

Replacing one or more of the phenyl rings with heterocyclic systems is a powerful strategy to modulate the pharmacological profile of the lead compound. This approach can alter solubility, metabolic stability, and receptor interaction patterns. In the development of related urea-based antagonists for the TRPV1 receptor, researchers systematically replaced the C-region aromatic ring with various heterocycles. nih.gov

The introduction of substituted pyridine, pyrazole (B372694), and thiazole (B1198619) moieties was investigated. nih.gov It was discovered that analogues incorporating a t-butyl pyrazole or a thiazole in this region exhibited both high potency and desirable mode-selectivity. nih.gov This highlights that heterocyclic rings can be successfully employed to fine-tune the biological activity, often leading to improved selectivity for the desired target over off-targets. The specific nature of the heterocycle and its substituents is critical for achieving these optimized properties. nih.gov The use of naphthyridine variations in medicinal chemistry has also shown a wide range of pharmacological activities, further underscoring the value of incorporating such heterocyclic systems. researchgate.net

Conformational Flexibility and Steric Effects on Receptor Binding

The three-dimensional shape and flexibility of 1-Benzhydryl-3-(4-chlorophenyl)urea analogues are crucial for their interaction with receptor binding pockets. Molecular recognition is a dynamic process where both the ligand and the protein may undergo conformational adjustments to achieve an optimal fit. nih.gov

The flexibility of the linker region is a key determinant of activity. For some urea (B33335) compounds, a flexible linker and a specific trans,trans conformation of the urea moiety are preferred. nih.gov Steric hindrance, far from being solely a negative factor, can be strategically employed to enhance binding and activity. nih.gov For example, structure-guided design of some inhibitors has shown that ortho-substitution on a phenyl ring can lead to significant potency enhancements. nih.gov These substitutions can improve hydrophobic interactions with key residues, such as isoleucine and tyrosine, within the receptor's binding site. nih.gov The introduction of bulky groups can also be favorable; SAR studies on certain ureas revealed a strong preference for bulky substituents like adamantyl for maximal activity. nih.gov The precise positioning of these groups is critical, as they can create favorable interactions or, conversely, cause steric clashes that prevent effective binding. nih.gov

Design Principles for Optimized Biological Profiles

The ultimate goal of SAR studies is to derive a set of design principles that can guide the synthesis of new analogues with superior, optimized properties for potential therapeutic use.

Rational design involves the deliberate, structure-based creation of new molecules. nih.govnih.govcityu.edu.hk A key strategy in this area is the development of hybrid scaffolds, where distinct chemical moieties are covalently linked to create a single, integrated molecule with a wide range of properties. nih.gov This approach allows for the combination of favorable features from different chemical classes. For instance, one could envision a hybrid scaffold that combines the core this compound structure with other pharmacophores known to interact with the target of interest or to improve pharmacokinetic properties. The design process can be guided by computational modeling and a deep understanding of the target's structure to ensure the different components of the hybrid molecule are optimally positioned for interaction. nih.gov

Lead optimization is a multifaceted process aimed at refining the properties of a promising lead compound to convert it into a viable drug candidate. nih.gov A primary goal is to improve binding affinity through increased interactions with the target, often guided by X-ray crystallography or molecular modeling of the ligand-receptor complex. nih.gov This can involve introducing substituents that form additional hydrogen bonds or hydrophobic interactions. nih.govnih.gov

Beyond potency, lead optimization focuses on enhancing drug-like properties. This includes improving metabolic stability and oral bioavailability. nih.gov Strategies may involve replacing metabolically liable groups with more stable alternatives or introducing polar or heterocyclic moieties to fine-tune physicochemical properties. nih.govnih.gov A crucial aspect of optimization is also improving the selectivity profile of the compound, minimizing off-target activities to reduce the potential for side effects. nih.gov This systemic optimization can lead to candidates with a well-balanced profile of potency, selectivity, and favorable pharmacokinetics. nih.govnih.gov

Computational and Theoretical Chemistry of 1 Benzhydryl 3 4 Chlorophenyl Urea

Quantum Chemical Calculations

No specific quantum chemical calculations for 1-Benzhydryl-3-(4-chlorophenyl)urea, which would detail its electronic properties, have been found in the searched scientific literature.

While the benzhydryl and chlorophenyl urea (B33335) moieties are of interest in medicinal chemistry, and computational methods are frequently applied to understand the behavior of new chemical entities, it appears that this compound has not yet been a specific subject of such published research. Future computational studies would be necessary to provide the data requested in the outline.

Electronic Structure Properties (e.g., HOMO-LUMO analysis)

The electronic properties of a molecule are fundamental to understanding its reactivity and stability. A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. nih.govnih.gov

For this compound, the HOMO is expected to be localized on the electron-rich regions of the molecule. The urea linkage and the phenyl rings, particularly the benzhydryl group, would contribute significantly to the HOMO. The LUMO, conversely, would be situated on the electron-deficient parts of the molecule. The presence of the electron-withdrawing chlorine atom on the phenyl ring makes the 4-chlorophenyl moiety a likely candidate for the localization of the LUMO.

A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. nih.gov Computational methods like Density Functional Theory (DFT) are instrumental in calculating these values and providing a quantitative measure of the molecule's electronic characteristics. nih.gov

Table 1: Predicted Electronic Properties of this compound This table is generated based on theoretical principles and data from analogous structures, as direct computational results for the title compound are not available.

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Indicates a good electron-donating ability. |

| LUMO Energy | Relatively Low | Suggests a capacity to accept electrons. |

| HOMO-LUMO Gap | Moderate | Implies a balance between stability and reactivity. |

Reactivity Predictions and Mechanistic Insights

The electronic structure provides a foundation for predicting the reactivity of this compound. The distribution of electron density, as visualized through a Molecular Electrostatic Potential (MEP) map, can identify nucleophilic and electrophilic sites within the molecule. nih.gov The oxygen atom of the urea group and the nitrogen atoms are expected to be regions of high electron density (nucleophilic), while the hydrogen atoms of the urea group and the carbon atom of the carbonyl group would be electron-deficient (electrophilic).

The benzhydryl group can play a significant role in the molecule's reactivity, potentially stabilizing carbocation intermediates through resonance. This is a well-understood principle in the chemistry of benzhydrylium ions. sigmaaldrich.com The reactivity of the 4-chlorophenyl group will be influenced by the chlorine atom, which deactivates the ring towards electrophilic substitution while directing incoming groups to the ortho and para positions.

In Silico Prediction of Molecular Interactions and Selectivity

In silico methods, particularly molecular docking, are powerful tools for predicting how a molecule might interact with biological targets such as proteins. mdpi.com These interactions are governed by factors like shape complementarity and intermolecular forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For this compound, the urea moiety is a key pharmacophore capable of forming strong hydrogen bonds, with the N-H groups acting as donors and the carbonyl oxygen as an acceptor. The two bulky and hydrophobic benzhydryl and chlorophenyl groups are likely to engage in hydrophobic interactions within a protein's binding pocket.

The selectivity of this compound for a particular biological target would depend on the specific arrangement and nature of the amino acid residues in the binding site. A binding site with a combination of hydrophobic pockets to accommodate the phenyl rings and hydrogen bond donors/acceptors for the urea group would likely show a higher affinity for this molecule. The chlorine atom can also participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

Table 2: Potential Molecular Interactions of this compound This table outlines the types of interactions the compound is predicted to form based on its structure.

| Molecular Moiety | Predicted Interaction Type | Potential Role in Binding |

|---|---|---|

| Urea (N-H groups) | Hydrogen Bond Donor | Anchoring the molecule in the binding site. |

| Urea (C=O group) | Hydrogen Bond Acceptor | Orienting the molecule within the active site. |

| Benzhydryl Group | Hydrophobic Interactions, π-π Stacking | Enhancing binding affinity through non-polar interactions. |

| 4-Chlorophenyl Group | Hydrophobic Interactions, Halogen Bonding | Contributing to affinity and potentially conferring selectivity. |

Future Directions and Research Gaps

Exploration of Novel Biological Targets for the Scaffold

The bis-aryl urea (B33335) motif, central to 1-Benzhydryl-3-(4-chlorophenyl)urea, is a privileged structure in drug discovery, known to interact with a variety of biological targets. nih.gov A primary future direction is the systematic exploration of novel protein targets beyond those currently established for related analogues.

Detailed research findings indicate that various urea-based compounds act as potent inhibitors of protein kinases. nih.gov This class of enzymes is crucial in cell signaling, and its dysregulation is a hallmark of diseases like cancer and inflammatory disorders. nih.gov For instance, different diaryl urea derivatives have shown inhibitory activity against key kinases such as:

Raf-1 Kinase: A critical component of the MAPK/ERK signaling pathway that regulates cell proliferation and survival.

p38 Mitogen-Activated Protein Kinase (MAPK): Involved in cellular responses to stress and inflammation. nih.gov

Fibroblast Growth Factor Receptor 1 (FGFR1): A receptor tyrosine kinase implicated in tumor angiogenesis and metastasis.

Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle. nih.gov

Furthermore, research on other complex urea scaffolds has revealed inhibitory potential against pathways like PI3K/Akt/mTOR and enzymes such as acid ceramidase (aCDase), which is linked to fibrotic diseases. acs.org A significant research gap exists in creating a comprehensive target profile for this compound itself. Future efforts should involve broad-based screening assays, including enzymatic assays and cell-based phenotypic screens, to identify new and potentially unexpected biological targets. This exploration could unveil novel therapeutic applications for this scaffold.

| Potential Target Class | Examples | Relevance |

| Protein Kinases | Raf-1, p38, FGFR1, CDKs | Cancer, Inflammation |

| Lipid Kinases | PI3K | Cancer, Cell Growth |

| Hydrolases | Acid Ceramidase | Fibrotic Diseases |

Advancements in Stereoselective Synthesis of Analogues

The benzhydryl group in this compound contains a stereocenter, meaning the compound can exist as two distinct enantiomers. The biological activity of chiral molecules is often dependent on their absolute configuration, with one enantiomer typically exhibiting higher potency or a different activity profile than the other. Currently, there is a lack of research into the stereoselective synthesis of this compound's analogues.

Future advancements in this area are critical for dissecting the structure-activity relationship (SAR) in three dimensions. Methodologies for asymmetric synthesis could be employed to access individual enantiomers for biological evaluation. ethz.ch Key strategies include:

Use of Chiral Auxiliaries: Attaching a temporary chiral group to one of the starting materials to direct the stereochemical outcome of a key reaction step. ethz.ch

Catalytic Enantioselective Synthesis: Employing a chiral catalyst to produce the desired enantiomer in excess. ethz.ch For example, research has shown that nickel-based catalysts can facilitate the stereoselective synthesis of α-glycosyl ureas from trichloroacetimidate (B1259523) precursors. nih.gov This principle of transition-metal catalysis could be adapted for the synthesis of chiral benzhydrylamine precursors or for the direct asymmetric construction of the urea bond.

Chiral Resolution: Separating a racemic mixture of the final compound or a key intermediate into its constituent enantiomers, often through chromatography with a chiral stationary phase. ethz.ch

Developing robust stereoselective synthetic routes would represent a significant step forward, enabling detailed studies on how the 3D arrangement of the benzhydryl and chlorophenyl groups influences target binding and biological function.

Integration of Multi-Omics Data for Deeper Mechanistic Understanding

To move beyond identifying a single target and understand the broader biological impact of this compound, the integration of multi-omics data is essential. This approach allows for a systems-level view of the cellular response to the compound. A significant research gap is the absence of any such comprehensive analysis for this molecule.

Future studies should leverage a combination of 'omics' technologies to build a detailed mechanistic picture:

Proteomics: To identify changes in protein expression and post-translational modifications following compound treatment. For example, proteomic analysis of cells treated with an aryl imidazolyl urea inhibitor revealed changes in proteins related to growth factor receptors, providing deeper insight into its mechanism. acs.org A similar approach for this compound could uncover downstream effectors of its primary target(s).

Transcriptomics: To measure changes in gene expression (mRNA levels), revealing the signaling pathways and cellular processes modulated by the compound.

Metabolomics: To analyze shifts in cellular metabolites, which can provide a functional readout of altered enzyme activity and metabolic pathways.

By integrating these datasets, researchers can construct detailed network models of the compound's mechanism of action. acs.org This can help predict off-target effects, identify biomarkers of response, and reveal synergistic opportunities with other agents.

Development of Advanced Delivery Systems for Research Applications

The physicochemical properties of diaryl ureas, such as poor aqueous solubility, can present challenges for in vitro and in vivo research. nih.gov Developing advanced delivery systems for this compound is a crucial future direction to ensure its effective use in experimental settings.

While no specific delivery systems have been developed for this compound, several platforms could be adapted for research purposes:

Nanoparticle-based Systems: Encapsulating the compound within polymeric or lipid-based nanoparticles can improve solubility, protect it from degradation, and potentially modify its distribution in cellular or animal models.

Micelle Nanoreactors: These systems can be used to confine and facilitate chemical reactions in living cells. A "click-to-release" strategy has been demonstrated for the intracellular synthesis of the urea-containing drug Sorafenib, showcasing a sophisticated method for targeted delivery and synthesis. nih.gov

Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form host-guest complexes with hydrophobic molecules, enhancing their solubility in aqueous media for research applications.

The development of such formulations would not only overcome technical hurdles in its study but also open new avenues for investigating its biological effects with greater precision.

| Delivery System | Primary Advantage for Research | Example Application |

| Polymeric Nanoparticles | Improved solubility, controlled release | In vivo efficacy studies in animal models |

| Micelle Nanoreactors | Intracellular synthesis, targeted delivery | Probing biological processes in living cells |

| Cyclodextrin Complexes | Enhanced aqueous solubility | In vitro cell culture experiments |

Challenges and Opportunities in the Development of this compound-based Chemical Probes

A chemical probe is a small molecule used to study and manipulate a biological target with high potency and selectivity. nih.gov Developing this compound into a chemical probe presents both significant challenges and compelling opportunities.

Challenges:

Selectivity: A major hurdle for many kinase inhibitors, including those with a urea scaffold, is achieving high selectivity for a single target within a large family of related proteins. nih.gov A probe must be rigorously profiled against a broad panel of potential targets to ensure its effects can be confidently attributed to its intended target.

Potency: The probe must be potent enough to engage its target at low concentrations, minimizing the risk of off-target effects.

Cellular Permeability: To be useful for studying intracellular targets, the probe must efficiently cross the cell membrane.

Opportunities:

Target Validation: A high-quality chemical probe derived from this scaffold would be an invaluable tool for validating its biological target(s) in relevant disease models. nih.gov

Activity-Based Probes (ABPs): An opportunity exists to develop ABPs from this scaffold. ABPs are specialized probes that covalently bind to the active form of an enzyme, providing a direct measure of target engagement and activity in complex biological systems. frontiersin.org This would involve modifying the this compound structure to include a reactive "warhead" and a reporter tag.

Structure-Activity Relationship (SAR) Elucidation: The process of optimizing the compound into a chemical probe will generate a wealth of SAR data, clarifying which structural features are essential for potent and selective target engagement.

Successfully navigating these challenges to create a validated chemical probe would significantly advance the understanding of the biological roles of its target(s) and solidify the utility of the this compound scaffold.

Q & A

Basic: What are the optimal synthetic routes and purification methods for 1-Benzhydryl-3-(4-chlorophenyl)urea?

Methodological Answer:

The compound can be synthesized via urea linkage formation between benzhydrylamine and 4-chlorophenyl isocyanate. Microwave-assisted synthesis (e.g., 1–2 minutes irradiation at 50–70°C) improves reaction efficiency and reduces side products . Post-synthesis, recrystallization using ethanol or acetonitrile is recommended to achieve >95% purity. Factorial design experiments (e.g., varying solvent polarity, temperature, and stoichiometry) can optimize yield and purity .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:

Use a combination of:

- X-ray crystallography to confirm molecular geometry and hydrogen-bonding patterns (critical for urea derivatives) .

- NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., benzhydryl group’s aromatic protons at δ 7.2–7.5 ppm) .

- FT-IR to identify urea carbonyl stretching (~1640–1680 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .

- HPLC-MS for purity assessment and molecular ion detection (expected [M+H]⁺ ≈ 393.8 Da) .

Basic: How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

Stability studies should include:

- Thermogravimetric analysis (TGA) to determine decomposition temperatures (urea derivatives typically degrade >200°C).

- Photostability tests under UV/visible light to assess aromatic ring sensitivity .

- Storage in inert atmospheres (N₂/Ar) at −20°C in amber vials to prevent hydrolysis of the urea moiety .

Advanced: What mechanistic insights explain its reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

The urea group’s nucleophilicity is influenced by electron-withdrawing substituents (e.g., 4-chlorophenyl). Mechanistic studies can employ:

- Isotopic labeling (e.g., ¹⁵N-urea) to track reaction pathways .

- Kinetic profiling under varying pH to identify rate-determining steps (e.g., protonation of the urea nitrogen) .

- Computational modeling (DFT) to map electron density and predict reactive sites .

Advanced: How can computational tools resolve discrepancies in predicted vs. observed bioactivity?

Methodological Answer:

- Perform molecular docking to evaluate binding affinity with target proteins (e.g., kinases or receptors), comparing results with experimental IC₅₀ values .

- Use MD simulations (>100 ns) to assess conformational stability in solvent models (e.g., water, DMSO) .

- Validate predictions with QSAR models incorporating substituent electronic parameters (Hammett σ values) .

Advanced: How to address conflicting solubility data in polar vs. non-polar solvents?

Methodological Answer:

- Conduct Hansen solubility parameter (HSP) analysis to identify optimal solvents .

- Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .

- Compare HPLC retention times in acetonitrile/water vs. chloroform to quantify partitioning behavior .

Advanced: What strategies link structural modifications to enhanced bioactivity?

Methodological Answer:

- Synthesize analogs with halogen substitutions (e.g., replacing Cl with F) and test inhibitory effects in enzyme assays .

- Apply Free-Wilson analysis to correlate substituent positions with activity trends .

- Use crystallographic data to identify key hydrogen-bonding interactions (e.g., urea carbonyl with active-site residues) .

Advanced: How to validate its biological activity in complex matrices (e.g., cell lysates)?

Methodological Answer:

- Perform competitive binding assays with fluorescent probes (e.g., FITC-labeled analogs) to quantify target engagement .

- Use LC-MS/MS to monitor compound stability in biological media (e.g., plasma, liver microsomes) .

- Apply CRISPR-Cas9 knockouts of putative targets to confirm mechanism-specific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.